molecular formula C10H9ClN2 B185568 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 65242-27-5

2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B185568
CAS RN: 65242-27-5
M. Wt: 192.64 g/mol
InChI Key: BWPSIGMJCQHAGB-UHFFFAOYSA-N
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Patent
US08748418B2

Procedure details

A mixture of commercially available 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile [CAS no 65242-27-5] (1 g, 5.19 mmol), zinc dust (activated) (602 mg, 9.2 mmol) and sodium acetate trihydrate (694 mg, 479 μl, 5.1 mmol) in acetic acid (5.19 g, 4.95 ml, 86.4 mmol) was stirred at 60° C. for 2 hours. Water (2.5 ml) was added and the mixture stirred at 60° C. for another 5 hours. After cooling to 23° C., the mixture was basified with aqueous 1 M NaOH solution, filtered through Celite®, the filtrate extracted with THF, the organic layers dried over Na2SO4 and the solvent evaporated leaving a yellow liquid. The crude material was purified by silica gel flash chromatography with n-heptane/ethyl acetate to give the 5,6,7,8-tetrahydroquinoline-3-carbonitrile as a white solid (433 mg, 53% yield). MS (ISP): m/z=159.1 [(M+H)+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
479 μL
Type
reactant
Reaction Step One
Quantity
4.95 mL
Type
reactant
Reaction Step One
Name
Quantity
602 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([C:12]#[N:13])=[CH:10][C:9]2[CH2:8][CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1.O.O.O.C([O-])(=O)C.[Na+].C(O)(=O)C.[OH-].[Na+]>[Zn].O>[N:3]1[C:4]2[CH2:5][CH2:6][CH2:7][CH2:8][C:9]=2[CH:10]=[C:11]([C:12]#[N:13])[CH:2]=1 |f:1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=2CCCCC2C=C1C#N
Name
Quantity
479 μL
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
4.95 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
602 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 60° C. for another 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 23° C.
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
leaving a yellow liquid
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel flash chromatography with n-heptane/ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC(=CC=2CCCCC12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 433 mg
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.